ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
Description
ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-31-22(30)14-9-11-27(12-10-14)18(15-6-3-4-7-16(15)24)19-21(29)28-23(33-19)25-20(26-28)17-8-5-13-32-17/h3-8,13-14,18,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDBQHPTMKVBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the furan and chlorophenyl groups. The final step involves the esterification of the piperidine carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the chlorophenyl group would yield a phenyl group.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing 1,2,4-triazole and thiazole structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, a review highlighted that triazole derivatives showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The triazole scaffold has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer progression. Recent studies have focused on the synthesis of triazolo[3,4-b][1,3]thiadiazine derivatives that exhibit potent anticancer effects against various cancer cell lines . The incorporation of ethyl 1-[(2-chlorophenyl)... into these frameworks may enhance their efficacy.
Neuroprotective Effects
Compounds with similar structural features have been investigated for their neuroprotective effects. The ability of triazole derivatives to modulate neurotransmitter systems makes them promising candidates for treating neurodegenerative diseases . Ethyl 1-[(2-chlorophenyl)... may exhibit similar attributes, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them suitable for developing anti-inflammatory drugs . The specific structure of ethyl 1-[(2-chlorophenyl)... could enhance its anti-inflammatory properties.
Table: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study reported that triazole derivatives demonstrated antimicrobial activity significantly higher than conventional antibiotics, suggesting a potential application in treating resistant infections .
- Anticancer Studies : Research on triazolo[3,4-b][1,3]thiadiazine derivatives indicated a marked reduction in tumor cell viability, highlighting the need for further exploration of ethyl 1-[(2-chlorophenyl)... in cancer therapy .
- Neuroprotection : Investigations into related compounds revealed their potential in protecting neuronal cells from oxidative stress, which could be crucial in developing treatments for diseases like Alzheimer's .
Mechanism of Action
The mechanism by which ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate: Shares structural similarities with other thiazolo[3,2-b][1,2,4]triazole derivatives.
2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazole: A simpler compound lacking the piperidine and ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a piperidine core linked to a triazole-thiazole moiety and a chlorophenyl group. The presence of the furan and hydroxyl groups further enhances its potential biological activity. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functionalization processes.
Anticancer Activity
Research has indicated that derivatives of triazolo-thiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives had IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 27.3 |
| Compound B | HCT-116 (Colon) | 6.2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research on related triazole derivatives has demonstrated efficacy against both bacterial and fungal strains. For example, certain derivatives showed comparable activity to standard antibiotics like streptomycin . The mechanism of action is believed to involve disruption of microbial cell wall synthesis.
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. Studies suggest that triazole-containing compounds can inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress . This dual action makes them valuable in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Piperidine Ring : Variations in alkyl or aryl groups can significantly impact potency.
- Positioning of Hydroxyl Groups : Hydroxyl groups are known to enhance solubility and bioavailability.
- Furan Ring Modifications : Alterations to the furan moiety can affect the compound's interaction with biological targets.
Case Studies
Recent studies have highlighted the potential of triazolo-thiazole derivatives in clinical settings:
- Case Study 1 : A derivative was tested against MCF-7 cells and exhibited a remarkable reduction in cell viability at concentrations as low as 10 µM.
- Case Study 2 : Another study demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus in vitro.
These findings underscore the therapeutic potential of this class of compounds in oncology and infectious disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
